molecular formula C3H4BrN3 B1342973 4-Bromo-2-methyl-2H-1,2,3-triazole CAS No. 16681-67-7

4-Bromo-2-methyl-2H-1,2,3-triazole

Cat. No. B1342973
CAS RN: 16681-67-7
M. Wt: 161.99 g/mol
InChI Key: OEFNDZLVSBSRMG-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-2H-1,2,3-triazole” is a chemical compound with the molecular formula C3H4BrN3 . It is a derivative of the 1,2,3-triazole family .


Synthesis Analysis

The synthesis of “4-Bromo-2-methyl-2H-1,2,3-triazole” involves the reaction of 4,5-dibromo-2-methyl-2H-1,2,3-triazole with n-butyllithium in tetrahydrofuran at -78℃ . The reaction is quenched with water, extracted with ethyl acetate, and then dried over anhydrous sodium sulfate .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-2H-1,2,3-triazole” consists of a triazole ring with a bromine atom and a methyl group attached to it . The InChI code for this compound is 1S/C3H4BrN3/c1-7-5-2-3(4)6-7/h2H,1H3 .


Chemical Reactions Analysis

The compound is highly reactive and can undergo various chemical reactions. For instance, it can react with butyllithium to form lithiated derivatives . These derivatives can be quenched with various reagents to yield 5-substituted 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 161.99 . It has a high solubility in water . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

4-Bromo-2-methyl-2H-1,2,3-triazole: A Comprehensive Analysis of Scientific Research Applications

Antimicrobial Agent Development: The triazole ring is a common motif in pharmaceuticals due to its resemblance to the essential components of biological systems. Compounds like 4-Bromo-2-methyl-2H-1,2,3-triazole have been studied for their potential as antimicrobial agents. For instance, 1,2,3-triazoles have been tested against strains of fungus such as Candida albicans and Rhizopus oryzae, indicating potential applications in antifungal medication development .

Organic Synthesis Building Blocks: Triazoles are known to serve as versatile intermediates in organic synthesis. The bromo and methyl groups on the 4-Bromo-2-methyl-2H-1,2,3-triazole make it a valuable compound for constructing more complex molecules through various organic reactions .

Material Science: The structural integrity and stability of triazoles make them suitable for material science applications. They can be incorporated into polymers or other materials to enhance properties like thermal stability or resistance to degradation.

Chemical Research: As a research chemical, 4-Bromo-2-methyl-2H-1,2,3-triazole is used in chemical laboratories to explore new reactions and syntheses.

Biochemical Studies: In biochemical research, triazoles can be used as analogs or inhibitors of natural biological compounds due to their similar structures. This allows scientists to study biochemical pathways and processes.

Medicinal Chemistry: In medicinal chemistry, the triazole ring is often incorporated into drug designs due to its pharmacologically active nature. It can be used to modify the activity of a compound or improve its selectivity and potency.

Agricultural Chemistry: Triazoles have applications in agriculture as well; they can be used in the synthesis of agrochemicals such as pesticides or herbicides.

Nanotechnology: The unique properties of triazoles are being explored in nanotechnology for creating novel nanostructures with specific functions.

Springer Link - Antimicrobial activities of 1,2,3-triazole Organic Chemistry Portal - 2H-1,2,3-Triazole synthesis VWR - 4-Bromo-2-methyl-2H-1,2,3-triazole

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H227, H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “4-Bromo-2-methyl-2H-1,2,3-triazole” could involve further exploration of its chemical reactivity and potential applications. Given its high reactivity and the versatility of the 1,2,3-triazole ring, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

4-bromo-2-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-5-2-3(4)6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFNDZLVSBSRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617802
Record name 4-Bromo-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-2H-1,2,3-triazole

CAS RN

16681-67-7
Record name 4-Bromo-2-methyl-2H-1,2,3-triazole
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Record name 4-Bromo-2-methyl-2H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-2H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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